![molecular formula C8H9BrF3N3O2 B3250819 5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 205528-94-5](/img/structure/B3250819.png)
5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione, also known as BTPD, is a pyrimidine derivative that has been widely studied in scientific research. This compound has shown potential in various applications, including as a tool for drug discovery and as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, and to reduce the activity of inflammatory cells such as macrophages and neutrophils. This compound has also been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione in lab experiments is its high purity and good yield. This makes it a reliable tool for drug discovery and other research applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a tool for drug discovery, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Scientific Research Applications
5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug discovery. This compound has also been studied for its effects on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
properties
IUPAC Name |
5-bromo-1,3-dimethyl-6-(2,2,2-trifluoroethylamino)pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF3N3O2/c1-14-5(13-3-8(10,11)12)4(9)6(16)15(2)7(14)17/h13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTJMFUUABLCJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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